

Validating the Structure of 2,6-Dichloropurine: A Comparative NMR Analysis

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Compound of Interest		
Compound Name:	2,6-Dichloropurine	
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A definitive guide for researchers, this document provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of **2,6-Dichloropurine** against the parent compound, purine. This guide includes detailed experimental protocols and presents quantitative data in clear, comparative tables to aid in the structural verification of **2,6-Dichloropurine**.

The structural elucidation of synthetic compounds is a critical step in chemical research and drug development. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This guide focuses on the validation of the **2,6-Dichloropurine** structure by comparing its ¹H and ¹³C NMR spectral data with that of unsubstituted purine. The presence of two chlorine atoms on the purine ring in **2,6-Dichloropurine** significantly influences the chemical shifts of the remaining protons and carbons, providing a clear spectral signature for comparison.

Comparative Analysis of NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for **2,6-Dichloropurine** and purine in DMSO-d₆. These values are crucial for confirming the successful synthesis and purity of **2,6-Dichloropurine**.

Table 1: ¹H NMR Chemical Shift Data (ppm) in DMSO-d₆



Compound	H-8	H-6	H-2	N-H
2,6- Dichloropurine	~8.9	-	-	broad s
Purine	8.703	9.207	8.993	13.5 (broad s)[1]

Note: The ¹H NMR spectrum of **2,6-Dichloropurine** shows a single prominent signal for the H-8 proton, as the H-2 and H-6 protons of the parent purine are substituted with chlorine atoms. The exact chemical shift for the N-H proton can vary and is often observed as a broad singlet.

Table 2: 13C NMR Chemical Shift Data (ppm) in DMSO-d6

Compound	C-2	C-4	C-5	C-6	C-8
2,6- Dichloropurin e	154.3	153.8	131.0	151.7	146.5
Purine	145.4	152.0	130.1	155.6	147.6

Note: The chemical shifts for **2,6-Dichloropurine** are based on typical values for substituted purines and may vary slightly based on experimental conditions. The data for purine is sourced from publicly available spectral databases.

The substitution of hydrogen with chlorine at the C-2 and C-6 positions in the purine ring leads to significant changes in the electron density and, consequently, the chemical shifts of the carbon atoms. These differences are a key diagnostic tool for confirming the structure of **2,6-Dichloropurine**.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like **2,6-Dichloropurine**.

Sample Preparation:



- Weighing the Sample: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Spectrometer Setup and Data Acquisition:

- Insertion: Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Tuning: Tune the probe for the appropriate nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 200-250 ppm.

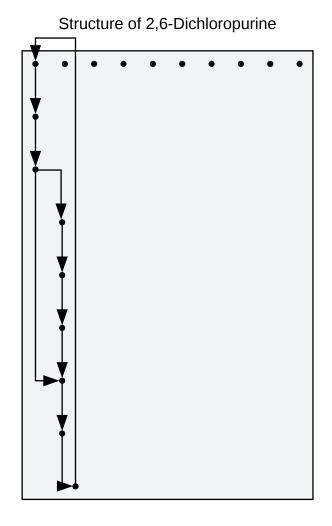


- Use a proton-decoupled pulse sequence.
- Set the relaxation delay to 2-5 seconds.
- Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the Molecular Structure and Validation Workflow

The following diagrams, generated using the DOT language, illustrate the chemical structure of **2,6-Dichloropurine** and the logical workflow for its structural validation using NMR spectroscopy.

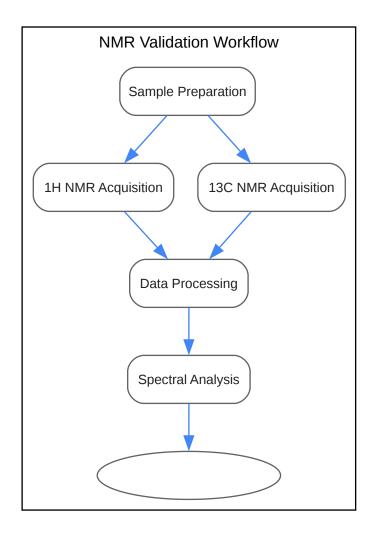




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Caption: Chemical structure of **2,6-Dichloropurine**.





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Caption: Workflow for NMR-based structural validation.

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References

- 1. Purine(120-73-0) 13C NMR [m.chemicalbook.com]
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